6-Iodo-1H-indazol-3-ylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

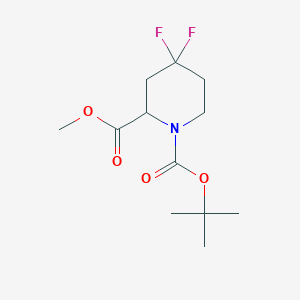

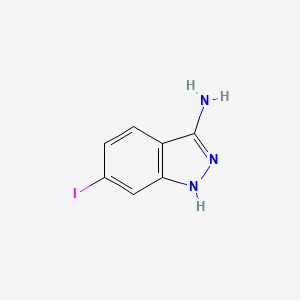

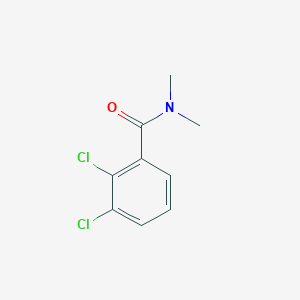

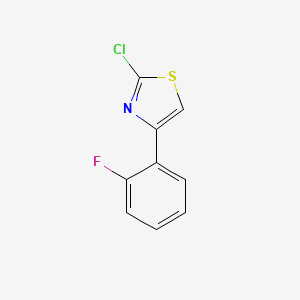

6-Iodo-1H-indazol-3-ylamine is a chemical compound with the molecular formula C7H6IN3 . It is a light yellow solid and is used as an intermediate in the synthesis of inhibitors .

Synthesis Analysis

The synthesis of 1H-indazole-3-amine derivatives, including 6-Iodo-1H-indazol-3-ylamine, involves a molecular hybridization strategy . The compounds are evaluated for their inhibitory activities against human cancer cell lines . Another synthetic approach involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis

The molecular weight of 6-Iodo-1H-indazol-3-ylamine is 259.05 . Its linear formula is C7H6IN3 .Physical And Chemical Properties Analysis

6-Iodo-1H-indazol-3-ylamine is a light yellow solid . The storage temperature is 0-5 degrees Celsius .科学研究应用

Antitumor Activity

The study by Wang et al. explored a series of indazole derivatives, including 6-iodo-1H-indazol-3-amine, using a molecular hybridization strategy. Compound 6o exhibited promising inhibitory effects against the K562 leukemia cell line, with an IC50 value of 5.15 µM. Notably, it demonstrated selectivity for normal cells (HEK-293) with an IC50 of 33.2 µM. Additionally, compound 6o was found to impact apoptosis and cell cycle regulation, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .

Tyrosine Kinase Inhibition

The 1H-indazole-3-amine structure has been identified as an effective hinge-binding fragment. For instance, in Linifanib, it binds effectively to the hinge region of tyrosine kinase .

Anticancer Agents

Novel 6-substituted aminoindazole derivatives, including 6-iodo-1H-indazol-3-amine, have been synthesized and evaluated for their anticancer potential. These compounds hold promise as effective and low-toxic agents in cancer treatment .

Other Biological Activities

Indazole derivatives, including 6-iodo-1H-indazol-3-amine, have also shown activity in various other areas, such as anti-inflammatory, anti-bacterial, anti-diabetic, and anti-osteoporosis effects .

Nitrogenous Heterocycles

Indazole compounds, including 6-iodo-1H-indazol-3-amine, are essential components of many natural products and marketed drugs. Their diverse biological activities make them attractive targets for drug development .

安全和危害

When handling 6-Iodo-1H-indazol-3-ylamine, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用机制

Target of Action

The primary target of 6-Iodo-1H-Indazol-3-Amine is the Bcl2 family members and the p53/MDM2 pathway . These targets play a crucial role in regulating cell apoptosis, a process that is often disrupted in cancer cells .

Mode of Action

6-Iodo-1H-Indazol-3-Amine interacts with its targets by inhibiting their activity . This inhibition affects apoptosis and cell cycle, possibly leading to the death of cancer cells .

Biochemical Pathways

The compound affects the p53/MDM2 pathway . This pathway is involved in cell cycle regulation and apoptosis, and its disruption can lead to uncontrolled cell growth, a hallmark of cancer .

Result of Action

The compound exhibits promising inhibitory effects against various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . Specifically, it has shown a significant inhibitory effect against the K562 cell line with an IC50 (50% inhibition concentration) value of 5.15 µM . Moreover, it has shown great selectivity for normal cells (HEK-293, IC50 = 33.2 µM) .

Action Environment

The action environment of 6-Iodo-1H-Indazol-3-Amine is primarily the intracellular space of cancer cells

属性

IUPAC Name |

6-iodo-1H-indazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOVGSLRWICSKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B2460339.png)

![6-(3-Fluorophenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2460342.png)

![N-(3,4-dimethylphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2460360.png)